molecular formula C13H14N2O2S B010511 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole CAS No. 100849-95-4

2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole

Cat. No. B010511
M. Wt: 262.33 g/mol
InChI Key: OUUQZRGCJFTFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated.

Scientific Research Applications

2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole has been studied for its potential applications in scientific research. One area of research involves its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its potential use as an antimicrobial agent, as it has shown activity against various bacterial strains.

Mechanism Of Action

The mechanism of action of 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole is not fully understood. However, studies have suggested that this compound may inhibit cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells. Additionally, this compound may exert its antimicrobial activity by disrupting bacterial cell membranes.

Biochemical And Physiological Effects

Studies have shown that 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole can affect various biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole in lab experiments is its potential as a novel anticancer and antimicrobial agent. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole. One area of research involves further investigating its mechanism of action and biochemical effects. Additionally, this compound could be modified to improve its solubility and bioavailability. Furthermore, studies could investigate the potential use of this compound in combination with other anticancer or antimicrobial agents to enhance its efficacy.

Synthesis Methods

2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole can be synthesized using various methods. One common method involves the reaction of 2-aminothiophenol with 2,5-dimethoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound.

properties

CAS RN

100849-95-4

Product Name

2,3-Dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C13H14N2O2S/c1-16-9-3-4-12(17-2)10(7-9)11-8-15-5-6-18-13(15)14-11/h3-4,7-8H,5-6H2,1-2H3

InChI Key

OUUQZRGCJFTFEN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CN3CCSC3=N2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN3CCSC3=N2

Other CAS RN

100849-95-4

synonyms

2,3-dihydro-6-(2,5-dimethoxyphenyl)imidazo(2,1-b)thiazole
VA 5
VA-5

Origin of Product

United States

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